molecular formula C25H22BrClN2O2 B12150972 9-Bromo-5-(2-chlorophenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Bromo-5-(2-chlorophenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12150972
M. Wt: 497.8 g/mol
InChI Key: GJPWYPVPEYZFJA-UHFFFAOYSA-N
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Description

9-Bromo-5-(2-chlorophenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of benzoxazines. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, featuring bromine, chlorine, and propan-2-yloxy groups, makes it a subject of interest for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-5-(2-chlorophenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. Key steps may include:

    Bromination: Introduction of the bromine atom using reagents like N-bromosuccinimide (NBS).

    Chlorination: Incorporation of the chlorine atom using reagents such as thionyl chloride (SOCl2).

    Formation of Benzoxazine Ring: Cyclization reactions to form the benzoxazine core.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques like continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Sodium iodide (NaI) in acetone for halogen exchange.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

The compound and its derivatives may be explored for pharmaceutical applications, including drug development and medicinal chemistry.

Industry

In the industrial sector, such compounds can be used in the development of advanced materials, including polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 9-Bromo-5-(2-chlorophenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 9-Bromo-5-(2-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
  • 5-(2-Chlorophenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Uniqueness

The presence of both bromine and chlorine atoms, along with the propan-2-yloxy group, distinguishes this compound from its analogs. These functional groups can significantly influence its reactivity and biological activity, making it a unique candidate for various applications.

Properties

Molecular Formula

C25H22BrClN2O2

Molecular Weight

497.8 g/mol

IUPAC Name

9-bromo-5-(2-chlorophenyl)-2-(4-propan-2-yloxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C25H22BrClN2O2/c1-15(2)30-18-10-7-16(8-11-18)22-14-23-20-13-17(26)9-12-24(20)31-25(29(23)28-22)19-5-3-4-6-21(19)27/h3-13,15,23,25H,14H2,1-2H3

InChI Key

GJPWYPVPEYZFJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=CC=CC=C5Cl

Origin of Product

United States

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